3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide - 303150-75-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Catalog Number: EVT-3092318
CAS Number: 303150-75-6
Molecular Formula: C19H23N3O
Molecular Weight: 309.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be achieved through various synthetic routes. A common approach involves the amide coupling reaction between 3-methylbenzoic acid and 4-(4-methylpiperazin-1-yl)aniline. [] This reaction is typically carried out in the presence of a coupling reagent such as HATU or EDCI, along with a base like triethylamine or diisopropylethylamine in an appropriate solvent like DMF or dichloromethane.

Applications

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide serves as a central structural motif in various research applications, particularly in medicinal chemistry and drug discovery. It acts as a scaffold or building block for designing and synthesizing novel compounds with potential biological activities. [, , , , , , , , , , , , , , ] Researchers modify this core structure by introducing various substituents and functional groups, aiming to enhance its interactions with specific biological targets and improve its pharmacological properties. These modifications often involve exploring different heterocyclic moieties, linker lengths, and substituents on the aromatic rings to optimize the desired activity and selectivity profiles.

Imatinib (4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide)

Compound Description: Imatinib, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) []. It functions by inhibiting the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled growth of cancer cells in these diseases.

Relevance: Imatinib shares a significant structural similarity with 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. Both compounds possess a central benzamide core and a 4-(4-methylpiperazin-1-yl)phenyl substituent. The primary difference lies in the substitution pattern on the benzamide ring. While 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has a simple methyl group at the 3-position, Imatinib possesses a more complex [4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)methyl] substituent at the 4-position. This structural resemblance suggests potential overlapping biological activities, particularly regarding interactions with kinases. [, , , , , ]

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. This compound demonstrates efficacy against imatinib-resistant CML.

Relevance: AP24534 and 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide share a crucial structural feature: the presence of a 4-[(4-methylpiperazin-1-yl)methyl]phenyl moiety. This shared element suggests potential commonalities in their binding mechanisms and interactions with biological targets. The presence of this moiety in both a potent BCR-ABL inhibitor like AP24534 and the structurally similar 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide highlights the potential relevance of this substructure in kinase inhibition. [, , , , ]

Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits antiproliferative activity against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines and demonstrates efficacy in in vivo models. []

Relevance: Similar to 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, CHMFL-ABL/KIT-155 features the 4-((4-methylpiperazin-1-yl)methyl)phenyl group. This shared structural motif, found in various kinase inhibitors, suggests its potential importance in interacting with the kinase active site. The similarities between these compounds highlight potential shared pharmacophoric features and potential for activity against similar kinase targets. []

3-((3-Amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant []. It exhibits significant anti-leukemic activity.

Relevance: AKE-72 shares structural similarities with 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, specifically the presence of a benzamide core and a phenyl group substituted with a piperazine-containing side chain. While AKE-72 has a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group, compared to the 4-(4-methylpiperazin-1-yl)phenyl group in 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, the overall similarity suggests a potential for shared biological activity and emphasizes the importance of the piperazine-containing substituent in their activity profiles. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) []. It exhibits anti-inflammatory effects by inhibiting LPS-induced IL-6 release and shows promise in treating acute lung injury.

Relevance: This compound and 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide both share a benzamide core and a 4-methylpiperazin-1-ylmethylphenyl substructure. This shared scaffold suggests that both compounds could exhibit similar binding modes within a specific target site, highlighting the significance of this substructure in their biological activity. []

Compound Description: This compound is a novel salt form of a Bcr-Abl kinase inhibitor, demonstrating high water solubility and potent inhibitory activity against Bcr-Abl kinase and its mutant forms. []

Relevance: Both this compound and 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide share the central 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide scaffold. This shared structure suggests a potential for similar binding interactions with kinase targets and underscores the importance of this structural motif for kinase inhibitory activity. []

Properties

CAS Number

303150-75-6

Product Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Molecular Formula

C19H23N3O

Molecular Weight

309.413

InChI

InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23)

InChI Key

IRTJEXFSCKKESP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.